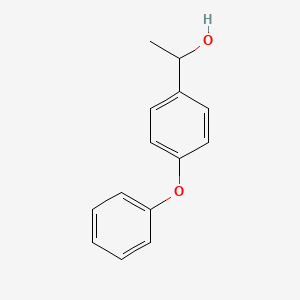

1-(4-Phenoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

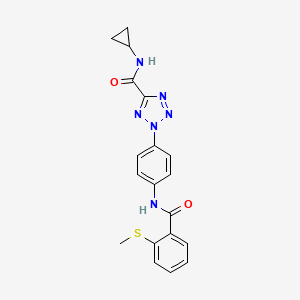

1-(4-Phenoxyphenyl)ethanol is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as 4’-Ethoxyacetophenone, p-Ethoxyacetophenone, 4-Ethoxyacetophenone, 4-Ethoxyphenylethanone, Acetophenone, p-ethoxy-, Acetophenone, 4’-ethoxy-, 1-(4-Ethoxyphenyl)ethanone, and 1-(4-ethoxyphenyl)ethan-1-one .

Synthesis Analysis

The synthesis of 1-(4-Phenoxyphenyl)ethanol can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used for the asymmetric bioreduction of 4-methoxy acetophenone, which is a key step in the synthesis of this compound . Another method involves the synthesis of 1-(3-hydroxy-4-phenoxyphenyl)ethanone from 1-(3-methoxy-4-phenoxyphenyl)ethanone .Molecular Structure Analysis

The molecular structure of 1-(4-Phenoxyphenyl)ethanol can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the compound, which can be useful for understanding its spatial configuration . Additionally, crystal structural analysis can provide insights into the atomic arrangement within the molecule .Physical And Chemical Properties Analysis

1-(4-Phenoxyphenyl)ethanol has a molecular weight of 200.23 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .Scientific Research Applications

Synthesis and Characterization

- Tritiated hydroxytyrosol, a compound related to 1-(4-Phenoxyphenyl)ethanol, has been synthesized for use in bioavailability and metabolism studies, indicating the compound's importance in biomedical research (Tuck, Tan, & Hayball, 2000).

Extraction and Environmental Applications

- The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes highlights its significance in environmental and waste management studies (Reis, Freitas, Ferreira, & Carvalho, 2006).

Enzymatic Reactions and Stereochemistry

- Research on the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol reveals significant insights into stereochemistry and enzymatic processes (McIntire, Hopper, Craig, Everhart, Webster, Causer, & Singer, 1984).

Biocatalysis and Drug Production

- The optimization of biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, underlines its importance in the synthesis of various drug intermediates (Kavi, Özdemir, Dertli, & Şahin, 2021).

Safety and Hazards

The safety data sheet for a related compound, 4-Phenoxyphenyl isocyanate, indicates that it has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It’s important to handle 1-(4-Phenoxyphenyl)ethanol with care, considering these potential hazards.

properties

IUPAC Name |

1-(4-phenoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFMENZOKGFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345871 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenoxyphenyl)ethanol | |

CAS RN |

4974-85-0 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

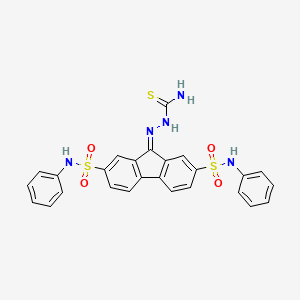

![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)

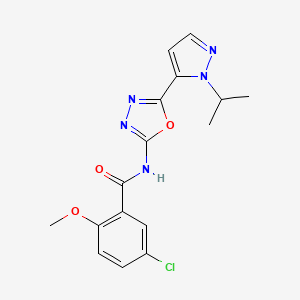

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)

![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)

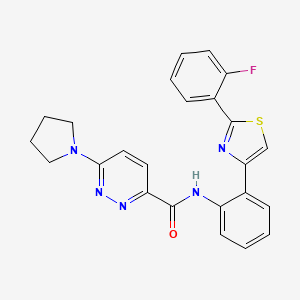

![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)